Computed Lipophilicity (clogP) Comparison: Balancing Membrane Permeability vs. Aqueous Solubility
Computational prediction indicates that the sec-butyl analog (CAS 1448124-52-4) occupies an intermediate clogP window relative to its N-n-butyl and N-tert-butyl isomers. The sec-butyl group provides sufficient lipophilicity for passive membrane permeation (predicted clogP ≈ 1.45) while retaining a topological polar surface area (TPSA ≈ 55 Ų) identical to the unsubstituted primary carboxamide core, placing it within the favorable drug-like chemical space defined by Lipinski and Veber rules [1]. In contrast, the N-n-butyl isomer is predicted to show higher clogP (≈1.80) with identical TPSA, potentially exceeding optimal lipophilic range for oral bioavailability in certain discovery programs, while the unsubstituted N-H parent acid exhibits poor membrane permeability (clogP ≈ −0.20) [1].
| Evidence Dimension | Predicted octanol-water partition coefficient (clogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | clogP ≈ 1.45; TPSA ≈ 55 Ų (Molinspiration-calculated values for neutral species) |
| Comparator Or Baseline | N-n-butyl analog: clogP ≈ 1.80; N-H parent acid: clogP ≈ −0.20; both TPSA ≈ 55 Ų |
| Quantified Difference | sec-butyl clogP is ~0.35 units lower than n-butyl and ~1.65 units higher than unsubstituted parent; TPSA identical across series |
| Conditions | In silico prediction using the Molinspiration cheminformatics platform; standard fragment-based method for neutral species at pH 7.4 |
Why This Matters
Intermediate clogP of the sec-butyl derivative balances membrane permeability with aqueous solubility better than the n-butyl analog, potentially translating to superior ADME properties in cell-based screening cascades.
- [1] Molinspiration Cheminformatics. clogP and TPSA predictions for N-(sec-butyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide and comparator analogs. Calculations performed via Molinspiration Property Calculator (https://www.molinspiration.com), accessed 2026-04-29. View Source
